1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione
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Overview
Description
1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C15H13NO2S It is characterized by the presence of a naphthalene ring attached to a pyrrolidine-2,5-dione structure via a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione typically involves the reaction of naphthalene-1-methanethiol with maleimide derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione ring can be reduced to form corresponding alcohols.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the pyrrolidine-2,5-dione ring.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may exert effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(Naphthalen-1-ylmethylamino)pyrrolidine-2,5-dione
- 1-(Naphthalen-1-ylmethylthio)phthalimide
- 1-(Naphthalen-1-ylmethylsulfanyl)succinimide
Uniqueness
1-(Naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione is unique due to its specific structural features, such as the combination of a naphthalene ring and a pyrrolidine-2,5-dione moiety linked by a sulfanyl group. This unique structure imparts distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
CAS No. |
89030-43-3 |
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Molecular Formula |
C15H13NO2S |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethylsulfanyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H13NO2S/c17-14-8-9-15(18)16(14)19-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2 |
InChI Key |
OWKSLJUQNGMBDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)SCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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